molecular formula C7H9NOS B1529395 (4-Cyclopropylthiazol-2-yl)methanol CAS No. 1344321-86-3

(4-Cyclopropylthiazol-2-yl)methanol

Cat. No. B1529395
M. Wt: 155.22 g/mol
InChI Key: BKDYOUFIADRAQY-UHFFFAOYSA-N
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Description

“(4-Cyclopropylthiazol-2-yl)methanol” is a compound that has gained significant attention in scientific research due to its unique structure and potential applications. It has a molecular formula of C7H9NOS and a molecular weight of 155.22 g/mol .


Molecular Structure Analysis

The molecular structure of “(4-Cyclopropylthiazol-2-yl)methanol” consists of a five-membered thiazole ring with a cyclopropyl group at the 4-position and a methanol group at the 2-position .


Physical And Chemical Properties Analysis

“(4-Cyclopropylthiazol-2-yl)methanol” is a compound with a molecular formula of C7H9NOS and a molecular weight of 155.22 g/mol . Further details about its physical and chemical properties are not provided in the search results.

Scientific Research Applications

Catalytic Applications

A highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on tris(triazolyl)methanol-Cu(I) structure has been developed. This catalyst exhibits low loadings, short reaction times at room temperature, and compatibility with free amino groups, making it an outstanding catalyst for CuAAC (Ozcubukcu, Salih et al., 2009).

Synthesis of Complex Molecules

Electrochemical utilization of methanol as a C1 source to access (deuterated) 2,3-dihydroquinazolin-4(1H)-one demonstrates methanol's role in cyclizing with 2-aminobenzamides. This method provides an efficient approach to deuterated N-heterocycles (Liu, Mingzhu et al., 2021).

Materials Science

Palladium deposits spontaneously grown on nickel foam for electro-catalyzing methanol oxidation show the effect of precursors on catalytic performance. This highlights the role of methanol in green fuel cells and the search for high-performance, low-cost materials for reaction kinetics enhancement (Niu, Xiangheng et al., 2016).

Industrial Biotechnology

The current status and future perspectives of methylotrophic bacteria in methanol-based industrial biotechnology demonstrate methanol's potential as a renewable chemical feedstock for bioprocess technology. This includes the production of single-cell protein and the potential for fine and bulk chemicals synthesis (Schrader, Jens et al., 2009).

properties

IUPAC Name

(4-cyclopropyl-1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c9-3-7-8-6(4-10-7)5-1-2-5/h4-5,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDYOUFIADRAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyclopropylthiazol-2-yl)methanol

CAS RN

1344321-86-3
Record name (4-cyclopropyl-1,3-thiazol-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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